Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]
Brand Name: Vulcanchem
CAS No.: 41353-91-7
VCID: VC2035882
InChI: InChI=1S/C8H13NO/c1-3-9-4-2-7(1)8(5-9)6-10-8/h7H,1-6H2
SMILES: C1CN2CCC1C3(C2)CO3
Molecular Formula: C8H13NO
Molecular Weight: 139.19 g/mol

Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]

CAS No.: 41353-91-7

Cat. No.: VC2035882

Molecular Formula: C8H13NO

Molecular Weight: 139.19 g/mol

* For research use only. Not for human or veterinary use.

Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] - 41353-91-7

CAS No. 41353-91-7
Molecular Formula C8H13NO
Molecular Weight 139.19 g/mol
IUPAC Name spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]
Standard InChI InChI=1S/C8H13NO/c1-3-9-4-2-7(1)8(5-9)6-10-8/h7H,1-6H2
Standard InChI Key TYCHQBRUARUTCL-UHFFFAOYSA-N
SMILES C1CN2CCC1C3(C2)CO3
Canonical SMILES C1CN2CCC1C3(C2)CO3

Chemical Structure and Properties

Structural Characteristics

Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] is characterized by its distinctive spirocyclic structure. This compound consists of a bicyclic octane ring fused to an oxirane (epoxide) ring, with a nitrogen atom present in one of the rings. The presence of the nitrogen atom classifies it as a heterocyclic compound. The unique spirocyclic arrangement features a spiro atom that connects the 1-azabicyclo[2.2.2]octane moiety with the oxirane ring.

Physical and Chemical Properties

The fundamental physical and chemical properties of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] are summarized in Table 1:

PropertyValue
CAS Number41353-91-7
Molecular FormulaC8H13NO
Molecular Weight139.19 g/mol
AppearanceNot specified in literature
SolubilityNot extensively documented
Melting PointNot extensively documented
Boiling PointNot extensively documented

Chemical Identifiers and Nomenclature

Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] is associated with various chemical identifiers that facilitate its cataloging in chemical databases:

Identifier TypeValue
IUPAC NameSpiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]
InChIInChI=1S/C8H13NO/c1-3-9-4-2-7(1)8(5-9)6-10-8
InChI KeyTYCHQBRUARUTCL-UHFFFAOYSA-N
SMILESC1CN2CCC1C3(C2)CO3

The compound is also known by several synonyms, including:

  • 1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane]

  • spiro[4-azabicyclo[2.2.2]octane-2,2'-oxirane]

Related Derivatives

Hydrochloride Salt

The hydrochloride salt of this compound, Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] hydrochloride, has a molecular formula of C8H14ClNO and a molecular weight of approximately 175.66 g/mol. This salt form is often used in research and pharmaceutical applications as it typically offers improved stability and solubility compared to the free base .

PropertyValue
CAS Number64168-68-9
Molecular FormulaC8H14ClNO
Molecular Weight175.656 g/mol
Boiling Point250.7°C at 760 mmHg

Chemical Reactions and Reactivity

General Reactivity

The reactivity of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] is largely attributed to its oxirane ring, which is known for undergoing ring-opening reactions under acidic or basic conditions. The epoxide ring's strain energy makes it particularly susceptible to nucleophilic attack. This reactivity profile makes the compound valuable as an intermediate in organic synthesis.

Common Reaction Types

Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] can participate in several types of chemical transformations:

  • Oxidation Reactions: The oxirane ring can be oxidized to form diols or other oxygenated products

  • Reduction Reactions: The compound can undergo reduction to form various amine derivatives

  • Nucleophilic Substitution: The epoxide ring is particularly susceptible to nucleophilic attack, leading to ring-opening reactions

  • Acid-Catalyzed Reactions: In acidic conditions, the epoxide can undergo ring-opening reactions to form alcohols

Applications in Organic Synthesis

Pharmaceutical Intermediates

Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] serves as an important intermediate in organic synthesis, playing a crucial role in the creation of more complex molecules. It is particularly noted for its use as a precursor in the synthesis of pharmaceuticals.

Cevimeline Synthesis

One of the most significant applications of this compound involves its role as a precursor for cevimeline, a medication used to treat dry mouth and certain gastrointestinal conditions. Cevimeline is a muscarinic agonist that stimulates the M3 receptors of the parasympathetic nervous system, increasing secretions including saliva. The spiro compound's unique structure contributes essential molecular architecture to the final drug product .

Biological Activities

Pharmacological Properties

Research on spirocyclic compounds similar to Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] has identified several potential biological activities:

  • Antimicrobial Properties: Some spirocyclic compounds have demonstrated activity against various microorganisms

  • Anticancer Potential: Preliminary studies indicate that similar spiro compounds exhibit cytotoxic effects against various cancer cell lines

  • Anti-inflammatory Activities: Certain spirocyclic structures have shown promise in reducing inflammatory responses

Receptor Interactions

A structurally similar compound, (-)-spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one], is documented as a highly selective full agonist at the alpha 7 nicotinic acetylcholine receptor . This suggests that Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] may potentially influence pathways related to this receptor system.

The alpha 7 nicotinic acetylcholine receptor is a member of the ligand-gated ion channel receptor superfamily and plays important roles in:

  • Modulating neurotransmission

  • Cognitive function

  • Sensory gating

  • Anxiety regulation

Comparative Analysis with Structurally Related Compounds

Structurally related compounds to Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] include several spiro derivatives that share similar molecular frameworks but differ in specific functional groups:

CompoundMolecular FormulaMolecular Weight (g/mol)Key FeaturesReference
Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]C8H13NO139.19Contains oxirane ring
Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] hydrochlorideC8H14ClNO175.66Hydrochloride salt form
(-)-Spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one]C9H14N2O2~182.22Contains oxazolidinone; selective alpha 7 nAChR agonist
Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine]C10H18N2166.26Contains pyrrolidine ring

The unique structural features of each compound contribute to their distinct chemical reactivity and biological activity profiles, particularly regarding their interactions with specific receptors and enzymes.

Research Findings and Current Developments

Recent research has expanded our understanding of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] and its potential applications:

Pharmacological Studies

Studies with structurally similar compounds have provided valuable insights into potential pharmacological applications. For instance, (-)-spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one] has been identified as a potent full agonist at the rat alpha 7 nicotinic receptor, showing high selectivity over the alpha 4 beta 2 subtype . This finding suggests that the core spirocyclic structure shared with Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] may have neurological significance.

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies on related compounds indicate that the rigid spirocyclic structure is critical for biological activity. Even minor modifications to these structures can result in significant loss of receptor affinity . This highlights the importance of the precise spatial arrangement provided by the spirocyclic framework of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane].

Industrial Applications and Production

Quality Considerations

For research applications, high purity versions of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] are typically required. Commercial sources generally provide the compound with purity specifications of 98% or higher , which is essential for reliable research outcomes and pharmaceutical applications.

Future Research Directions

Based on the current understanding of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane], several promising research directions emerge:

  • Expanded Pharmaceutical Applications: Further exploration of this compound's potential as a precursor for novel pharmaceuticals beyond cevimeline

  • Neurological Research: Investigation of its potential interactions with various neuroreceptors, particularly nicotinic acetylcholine receptors

  • Anticancer Studies: More detailed examination of the compound's potential anticancer properties and mechanisms

  • Synthetic Methodology Development: Development of more efficient synthesis routes to produce the compound and its derivatives at scale

  • Novel Derivatives: Design and synthesis of new derivatives with enhanced pharmacological properties

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